molecular formula C22H40N2O7Si2 B3230679 3',5'-TIPS-5-Me-Uridine CAS No. 130983-87-8

3',5'-TIPS-5-Me-Uridine

Cat. No.: B3230679
CAS No.: 130983-87-8
M. Wt: 500.7 g/mol
InChI Key: FXSUFWJWZYCZNU-ANTGDGSKSA-N
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Description

3’,5’-TIPS-5-Me-Uridine, also known as 3’,5’-O-(tetraisopropyldisiloxane-1,3-diyl)-5-methyluridine, is a modified nucleoside derivative. It is characterized by the presence of a tetraisopropyldisiloxane group at the 3’ and 5’ positions of the uridine molecule, along with a methyl group at the 5 position. This compound is primarily used in the field of nucleic acid chemistry and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-TIPS-5-Me-Uridine typically involves the reaction of 5-methyluridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. The reaction is carried out in the presence of pyridine as a solvent and base. The reaction mixture is stirred at ambient temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 3’,5’-TIPS-5-Me-Uridine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3’,5’-TIPS-5-Me-Uridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The tetraisopropyldisiloxane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at the 3’ and 5’ positions.

Scientific Research Applications

3’,5’-TIPS-5-Me-Uridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’,5’-TIPS-5-Me-Uridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The tetraisopropyldisiloxane group provides steric hindrance, which can influence the interactions of the nucleoside with enzymes and other biomolecules. This can lead to alterations in nucleic acid stability and function, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    5-Methyluridine: The parent compound without the tetraisopropyldisiloxane group.

    3’,5’-O-(tetraisopropyldisiloxane-1,3-diyl)-uridine: Similar structure but lacks the methyl group at the 5 position.

    Other nucleoside analogs: Various modified nucleosides with different functional groups.

Uniqueness

3’,5’-TIPS-5-Me-Uridine is unique due to the presence of both the tetraisopropyldisiloxane group and the methyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability and influence its interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O7Si2/c1-12(2)32(13(3)4)28-11-17-19(30-33(31-32,14(5)6)15(7)8)18(25)21(29-17)24-10-16(9)20(26)23-22(24)27/h10,12-15,17-19,21,25H,11H2,1-9H3,(H,23,26,27)/t17-,18-,19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSUFWJWZYCZNU-ANTGDGSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]3[C@H](O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',5'-TIPS-5-Me-Uridine
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3',5'-TIPS-5-Me-Uridine
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3',5'-TIPS-5-Me-Uridine
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3',5'-TIPS-5-Me-Uridine
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3',5'-TIPS-5-Me-Uridine
Reactant of Route 6
3',5'-TIPS-5-Me-Uridine

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